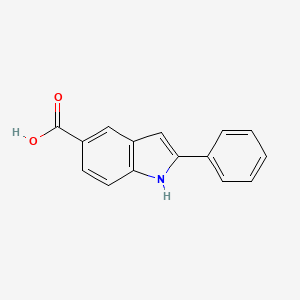

2-phenyl-1H-indole-5-carboxylic Acid

Description

Significance of Indole (B1671886) Carboxylic Acids as Privileged Scaffolds in Organic Chemistry and Medicinal Science

Indole and its derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry. nih.gov This distinction arises from their ability to bind to a diverse range of biological targets with high affinity, leading to a wide spectrum of pharmacological activities. nih.gov The indole nucleus is a core component of the essential amino acid tryptophan, which serves as a biosynthetic precursor to numerous secondary metabolites, including the neurotransmitter serotonin (B10506) and the neurohormone melatonin. youtube.com

The incorporation of a carboxylic acid functional group onto the indole ring further enhances its utility. Carboxylic acids are prevalent in pharmaceuticals, with approximately 25% of all commercialized drugs containing this group. wiley-vch.de This functional group can significantly improve a molecule's pharmacokinetic profile by increasing water solubility and providing a handle for forming salts or esters. wiley-vch.de In drug design, the carboxylic acid moiety often acts as a key interacting group, forming hydrogen bonds or ionic interactions with receptor sites. wiley-vch.de

Consequently, indole carboxylic acids have been extensively explored for various therapeutic applications. Derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, anticancer, and antiviral agents. ijnrd.orgontosight.aiontosight.ai For instance, indole-2-carboxylic acid derivatives have been identified as promising scaffolds for the development of novel HIV-1 integrase strand transfer inhibitors. mdpi.comnih.gov Similarly, other substituted indole carboxylic acids have shown potential as allosteric inhibitors of enzymes like fructose-1,6-bisphosphatase, relevant in metabolic diseases. researchgate.net The synthetic accessibility and the capacity for diverse functionalization make indole carboxylic acids a cornerstone in the development of new bioactive molecules. nih.gov

Overview of 2-phenyl-1H-indole-5-carboxylic Acid: Structural Context and Research Trajectory

This compound is an aromatic heterocyclic compound featuring a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring. A phenyl group is attached at the C2 position of the indole core, and a carboxylic acid group is substituted at the C5 position. This specific arrangement of substituents defines its chemical character and potential for interaction with biological systems. The phenyl group adds steric bulk and lipophilicity, while the carboxylic acid provides a polar, acidic site.

The research trajectory for this specific molecule is embedded within the broader exploration of substituted indoles. While detailed studies focusing exclusively on this compound are specific, the general class of 2-phenylindoles has been investigated for various applications, including as selective estrogen receptor modulators (SERMs). ijnrd.org Research on related indole-2-carboxylic acid and indole-5-carboxylic acid derivatives provides insight into the potential applications of this scaffold, ranging from antiviral agents to anticancer therapies. mdpi.comnih.govnih.gov The synthesis and modification of this compound serve as a platform for creating libraries of new chemical entities for drug discovery and materials science.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 110073-82-0 |

| Molecular Formula | C₁₅H₁₁NO₂ |

| Molecular Weight | 237.26 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-Phenylindole-5-carboxylic acid |

Data sourced from available chemical databases. chemsrc.com

Historical Development and Key Milestones in the Study of this compound and Related Structures

The study of indole chemistry has a rich history dating back to the 19th century, beginning with the investigation of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer first synthesized the parent indole ring by reducing oxindole. wikipedia.org A pivotal moment in the synthesis of substituted indoles was the discovery of the Fischer indole synthesis in 1883 by Emil Fischer. wikipedia.org This reaction, which involves the acid-catalyzed cyclization of a phenylhydrazone derived from an aldehyde or ketone, remains one of the most widely used methods for constructing the indole nucleus and is directly applicable to the synthesis of 2-phenylindoles from acetophenone (B1666503) phenylhydrazone. ijnrd.orgwikipedia.org

Over the decades, numerous other named reactions for indole synthesis have been developed, expanding the toolkit available to organic chemists. These include:

Reissert Synthesis (1897): Involves the condensation of ortho-nitrotoluene with diethyl oxalate (B1200264) followed by reductive cyclization. youtube.com

Madelung Synthesis (1912): Utilizes the intramolecular cyclization of an N-acyl-ortho-toluidine at high temperatures with a strong base. youtube.com

Batcho-Leimgruber Synthesis (1976): An efficient, high-yielding method for producing indoles and their derivatives. youtube.comwikipedia.org

Cadogan-Sundberg Synthesis: A method that has become a cornerstone in the synthesis of many biologically active molecules. ontosight.ai

These synthetic advancements have been crucial for accessing a wide variety of substituted indoles, including phenyl-substituted and carboxylated derivatives. The development of modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, has further broadened the scope for creating complex indole structures, allowing for the late-stage functionalization of the indole core. wikipedia.orgnih.gov This continuous evolution of synthetic methodology has enabled the systematic exploration of compounds like this compound and its analogs in medicinal and materials research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

110073-82-0 |

|---|---|

Molecular Formula |

C15H11NO2 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

2-phenyl-1H-indole-5-carboxylic acid |

InChI |

InChI=1S/C15H11NO2/c17-15(18)11-6-7-13-12(8-11)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H,(H,17,18) |

InChI Key |

GIEKKIGHFBPHGW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyl 1h Indole 5 Carboxylic Acid and Its Analogues

Classical and Established Synthetic Routes to the 2-phenyl-1H-indole Core

The formation of the bicyclic indole (B1671886) system, particularly with a phenyl substituent at the C-2 position, is a well-trodden path in organic synthesis. Several named reactions and catalytic systems have been developed and refined to achieve this transformation efficiently.

Fischer Indole Synthesis Protocols and Variations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely employed methods for the synthesis of indoles. researchgate.nettestbook.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound. testbook.comwikipedia.org For the synthesis of the 2-phenyl-1H-indole core, acetophenone (B1666503) is the ketone of choice, reacting with a substituted phenylhydrazine (B124118).

The mechanism of the Fischer indole synthesis is a well-studied process. researchgate.netwikipedia.org It commences with the formation of the phenylhydrazone, which then tautomerizes to its enamine form. alfa-chemistry.combyjus.com Protonation of the enamine is followed by a crucial alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement, leading to the cleavage of the weak N-N bond and the formation of a di-imine intermediate. wikipedia.orgbyjus.com Subsequent intramolecular cyclization and elimination of ammonia (B1221849) with aromatization furnishes the final indole product. wikipedia.orgalfa-chemistry.com

To specifically obtain 2-phenyl-1H-indole-5-carboxylic acid via this route, 4-hydrazinobenzoic acid would be the requisite starting arylhydrazine. The reaction with acetophenone under acidic conditions, such as with polyphosphoric acid (PPA) or zinc chloride, would yield the target molecule. alfa-chemistry.com Various acid catalysts can be employed, including Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as boron trifluoride and aluminum chloride. testbook.comwikipedia.org

| Catalyst Type | Examples |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid |

| Lewis Acids | ZnCl₂, BF₃, AlCl₃, FeCl₃ |

Table 1: Common Acid Catalysts Employed in Fischer Indole Synthesis.

Variations of the Fischer indole synthesis have been developed to improve yields and expand the substrate scope. One notable variation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org

Larock Indole Synthesis and Palladium-Catalyzed Cyclization Approaches

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that provides a direct route to polysubstituted indoles. capes.gov.brwikipedia.org This method involves the reaction of an ortho-iodoaniline with a disubstituted alkyne. capes.gov.br For the synthesis of a 2-phenyl-1H-indole derivative, phenylacetylene (B144264) would be the alkyne component. To introduce the carboxylic acid moiety at the C-5 position, an appropriately substituted ortho-iodoaniline, such as methyl 3-amino-4-iodobenzoate, would be required. The subsequent hydrolysis of the ester group would then yield the desired carboxylic acid.

The catalytic cycle of the Larock indole synthesis is initiated by the reduction of a palladium(II) precatalyst to palladium(0). wikipedia.org Oxidative addition of the ortho-iodoaniline to the Pd(0) species is followed by coordination and migratory insertion of the alkyne. wikipedia.org This step is generally regioselective, with the larger substituent of the alkyne (in this case, the phenyl group) typically ending up at the C-2 position of the indole. nih.gov The subsequent intramolecular cyclization and reductive elimination regenerates the Pd(0) catalyst and releases the indole product. ub.edu

| Component | Example | Role |

| Palladium Catalyst | Pd(OAc)₂ | Precatalyst for the catalytic cycle |

| Ligand (optional) | PPh₃ | Stabilizes the palladium catalyst |

| Base | K₂CO₃, NaOAc | Neutralizes the generated acid |

| Additive | LiCl, n-Bu₄NCl | Enhances reaction rate and yield |

| Solvent | DMF, Acetonitrile (B52724) | Provides the reaction medium |

Table 2: Typical Reaction Components for the Larock Indole Synthesis.

Palladium-catalyzed cyclization of o-alkynylanilines is a broader category of reactions that encompasses the Larock synthesis and provides a versatile entry to 2-substituted and 2,3-disubstituted indoles. organicreactions.org These reactions often proceed via a Sonogashira cross-coupling to first generate the o-alkynylaniline, which then undergoes an intramolecular cyclization. nih.gov

Radical and Photochemical Synthesis Strategies for Indole Scaffolds

While less common than the Fischer and Larock syntheses for this specific target, radical and photochemical methods offer alternative approaches to the indole scaffold. Radical cyclizations can be employed to construct the pyrrole (B145914) ring of the indole system. For instance, intramolecular cyclization of suitably functionalized anilines can lead to indoline (B122111) precursors, which can then be oxidized to the corresponding indole.

Photochemical strategies for indole synthesis often involve photocyclization reactions. researchgate.net For example, the irradiation of vinylogous amides derived from 2-alkynyl anilines can trigger an intramolecular annulative ring expansion to afford complex indole-containing scaffolds. researchgate.net Another approach involves the photochemical [2+2] cycloaddition of olefins to generate cyclobutane (B1203170) rings that can be further manipulated to form the indole nucleus. nih.gov These methods, while powerful for generating molecular complexity, are not typically the most direct routes for the synthesis of simple 2-phenyl-1H-indole derivatives.

Functionalization Strategies for Incorporating the Carboxylic Acid Moiety

The introduction of the carboxylic acid group at the C-5 position of the 2-phenyl-1H-indole core is a critical step in the synthesis of the target molecule. This can be achieved either through direct carboxylation of the pre-formed indole or by carrying a precursor functional group through the indole synthesis and subsequently converting it to the carboxylic acid.

Direct Carboxylation Methods

The direct carboxylation of a C-H bond on the indole nucleus presents an atom-economical approach to introduce the carboxylic acid functionality. While methods for the direct carboxylation of aromatic heterocycles using carbon dioxide as a C1 source have been developed, their application to the C-5 position of 2-phenylindole (B188600) is not widely documented. thieme-connect.com These reactions often require a strong base to deprotonate the C-H bond, making it nucleophilic enough to attack CO₂. The regioselectivity of such reactions on the indole ring can be challenging to control.

Hydrolysis of Nitrile or Ester Precursors at the C-5 Position

A more common and reliable strategy for introducing the C-5 carboxylic acid is through the hydrolysis of a precursor functional group, such as a nitrile or an ester. These precursor groups can be incorporated into the starting materials for the indole synthesis, for example, by using a 4-cyano- or 4-alkoxycarbonyl-substituted phenylhydrazine in a Fischer indole synthesis, or a correspondingly substituted ortho-iodoaniline in a Larock synthesis.

The hydrolysis of a C-5 cyano group to a carboxylic acid is a standard transformation in organic chemistry. This can be achieved under either acidic or basic conditions. clockss.org Acidic hydrolysis typically involves heating the nitrile with a strong acid such as hydrochloric or sulfuric acid in an aqueous medium. Basic hydrolysis is often carried out by heating with a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt.

Similarly, the hydrolysis of a C-5 ester group is a straightforward method to obtain the carboxylic acid. Alkaline hydrolysis, or saponification, is the most common method, involving heating the ester with a base such as sodium hydroxide or lithium hydroxide in a mixed aqueous-organic solvent system. clockss.org Acid-catalyzed hydrolysis using a dilute acid is also a viable option, although this reaction is reversible. libretexts.org

| Precursor Functional Group | Reagents for Hydrolysis | Product |

| Nitrile (-CN) | H₂SO₄, H₂O, heat (acidic) or NaOH, H₂O, heat, then H₃O⁺ (basic) | Carboxylic Acid (-COOH) |

| Methyl Ester (-COOCH₃) | NaOH, H₂O/MeOH, heat, then H₃O⁺ | Carboxylic Acid (-COOH) |

| Ethyl Ester (-COOC₂H₅) | LiOH, H₂O/THF, heat, then H₃O⁺ | Carboxylic Acid (-COOH) |

Table 3: Common Conditions for the Hydrolysis of Nitrile and Ester Precursors to Carboxylic Acids.

Oxidation of Alcohol or Aldehyde Precursors at the C-5 Position

A common and direct method for the synthesis of carboxylic acids is the oxidation of primary alcohols or aldehydes. In the context of this compound, this involves the oxidation of 5-(hydroxymethyl)-2-phenyl-1H-indole or 2-phenyl-1H-indole-5-carbaldehyde. This transformation is a fundamental process in organic chemistry, though the choice of oxidant is critical to avoid over-oxidation or unwanted side reactions with the electron-rich indole nucleus.

The oxidation of a C-5 aldehyde precursor is generally more straightforward than the corresponding alcohol, as it requires a less powerful oxidizing agent. Various reagents can be employed for this conversion, ranging from classic metal-based oxidants to milder, more selective modern systems. The primary challenge lies in ensuring chemoselectivity, preserving the integrity of the indole ring and the N-H bond.

For the oxidation of the C-5 primary alcohol, a two-step process is often implicit, where the alcohol is first oxidized to an aldehyde, which is then further oxidized to the carboxylic acid. Performing this in a one-pot procedure requires careful selection of reagents and conditions to drive the reaction to completion. Biocatalytic methods, using whole-cell systems or isolated enzymes, represent a green alternative for the selective oxidation of aldehyde groups, often leaving alcohol functionalities intact. mdpi.com While not specifically documented for 2-phenyl-1H-indole-5-carbaldehyde, such methods have proven effective for structurally similar molecules like 5-hydroxymethylfurfural, suggesting their potential applicability. mdpi.comrsc.org

Below is a table of common oxidizing agents used for the conversion of aldehydes to carboxylic acids, which are applicable to the synthesis of the target compound from its C-5 carbaldehyde precursor.

| Oxidizing Agent/System | Typical Conditions | Advantages | Potential Considerations |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | Strong, inexpensive | Low selectivity, potential for ring cleavage |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to rt | Strong, reliable | Toxic chromium waste, acidic conditions |

| Silver(I) Oxide (Ag₂O) | Aqueous NaOH or NH₄OH | Mild, selective for aldehydes | High cost of silver |

| Hydrogen Peroxide (H₂O₂) | Varies (e.g., with catalyst) | "Green" oxidant (water byproduct) | May require catalyst, safety handling |

| Sodium Chlorite (NaClO₂) | Buffered solution (e.g., with NaH₂PO₄) | Selective for aldehydes | Can generate chlorine dioxide gas |

Advanced and Modern Synthetic Techniques for this compound Construction

Modern organic synthesis has moved towards methods that offer greater efficiency, control, and atom economy. The construction of the this compound framework can be achieved through several advanced techniques that build the molecule with the desired functionality pre-installed or introduce it with high precision.

Transition Metal-Catalyzed C-H Functionalization

Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, circumventing the need for pre-functionalized starting materials. rsc.org For indole scaffolds, transition-metal catalysis has enabled functionalization at various positions. rsc.orgbohrium.com While C2 and C3 positions of the indole are intrinsically more reactive, methodologies have been developed for the more challenging C-H functionalization of the benzenoid ring (positions C4-C7). rsc.orgnih.gov

The direct C-5 carboxylation of 2-phenyl-1H-indole via C-H activation is a highly desirable but challenging transformation. It typically requires a directing group to guide a transition metal catalyst (such as rhodium, palladium, or ruthenium) to the target C-H bond. nih.gov For instance, Rhodium(III)-catalyzed C-H amidation has been successfully applied to 2-arylindoles. nsf.gov Although direct C-5 carboxylation is not widely reported, the principles of directed C-H activation suggest its feasibility, potentially using a removable directing group attached to the indole nitrogen. The development of such a method would represent a significant step forward in the streamlined synthesis of this and related compounds.

Regioselective Synthesis and Control of Substitution Patterns

Achieving the correct arrangement of substituents on the indole core is paramount. Regioselective synthesis ensures that the phenyl group is placed at the C-2 position and the carboxylic acid at the C-5 position, avoiding the formation of unwanted isomers. Classic indole syntheses, when planned with appropriate starting materials, provide excellent regiochemical control.

Several named reactions can be adapted for this purpose:

Fischer Indole Synthesis: This is one of the most reliable methods for indole synthesis. To obtain this compound, one would start with 4-carboxyphenylhydrazine and acetophenone. The acid-catalyzed cyclization of the resulting hydrazone would regioselectively yield the desired product.

Larock Indole Synthesis: This palladium-catalyzed reaction involves the annulation of an alkyne and a substituted aniline (B41778). The synthesis of the target molecule could be envisioned by reacting a 2-iodo-4-carboxyaniline derivative with phenylacetylene.

Bartoli Indole Synthesis: This method involves the reaction of a nitroarene with a vinyl Grignard reagent. Using 1-nitro-4-carboxybenzene and a styryl Grignard reagent could potentially lead to the desired 5-carboxy-substituted indole, though regioselectivity can sometimes be an issue.

The choice of method depends on the availability of starting materials and tolerance to various functional groups. The Fischer synthesis, in particular, remains a robust and common method for preparing specifically substituted indoles. nih.gov

Multi-Component Reactions for Indole Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. This approach aligns with the principles of green chemistry by reducing steps, solvent waste, and energy consumption.

While a specific MCR for the direct synthesis of this compound is not prominently featured in the literature, the versatility of MCRs allows for the design of potential synthetic routes. For example, a four-component reaction involving a substituted aniline (e.g., 4-aminobenzoic acid), an aldehyde (e.g., benzaldehyde), an alkyne, and a catalyst could potentially be developed to construct the indole scaffold in one pot. Known MCRs have been used to create diverse indole derivatives, such as 3-(pyranyl)-indoles and indolylpyridines, demonstrating the power of this strategy in generating molecular complexity from simple precursors. rsc.org

Green Chemistry and Sustainable Synthesis Considerations

Incorporating principles of green chemistry into the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. wjpmr.com Key considerations include the use of safer solvents, microwave-assisted reactions, and catalytic methods. mdpi.com

Solvent-free Fischer indole synthesis has been reported for other 2-phenylindole derivatives, offering a significant environmental advantage by eliminating solvent waste. researchgate.net Microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Biocatalysis offers another sustainable route. For instance, the selective oxidation of a C-5 aldehyde precursor using whole-cell biocatalysts could provide a high-yield, environmentally friendly alternative to traditional chemical oxidants. mdpi.comrsc.org The use of magnetically recoverable nanocatalysts also contributes to sustainability by allowing for easy separation and reuse of the catalyst, minimizing waste. acs.org

The table below summarizes some green approaches applicable to the synthesis of substituted indoles.

| Green Approach | Technique/Reagent | Benefit |

| Alternative Energy Sources | Microwave-Assisted Synthesis | Reduced reaction time, energy efficiency. mdpi.com |

| Solvent Reduction | Solvent-Free Reactions (e.g., Fischer Indole) | Eliminates solvent waste, simplifies purification. researchgate.net |

| Catalysis | Biocatalysis (e.g., for oxidation) | High selectivity, mild conditions, biodegradable. rsc.org |

| Catalysis | Recyclable Nanocatalysts | Reduces catalyst waste, lowers cost. acs.org |

| Atom Economy | Multi-Component Reactions (MCRs) | Reduces steps and byproducts. |

Scalability and Industrial Synthesis Prospects for this compound

The transition of a synthetic route from laboratory scale to industrial production requires consideration of cost, safety, efficiency, and robustness. For this compound, classical methods like the Fischer indole synthesis are often favored for large-scale production due to their reliability and use of relatively inexpensive starting materials. The manufacturing of other indole derivatives, such as 5-hydroxy-2-methyl-1H-indole, has been successfully scaled up to produce multi-kilogram quantities, demonstrating the industrial feasibility of indole synthesis. researchgate.net

Modern catalytic methods, while often elegant, can face challenges in scalability due to the cost and toxicity of metal catalysts (e.g., palladium, rhodium). However, the development of highly efficient catalysts with low loading and effective recycling protocols can mitigate these issues. For instance, the use of solid-supported or graphene-based catalysts for oxidation reactions has shown promise for gram-scale synthesis and excellent reusability, making them attractive from an industrial perspective. nih.gov Any viable industrial process would need to be optimized to minimize waste, ensure high purity of the final product, and operate under safe conditions.

Chemical Reactivity and Derivatization Pathways of 2 Phenyl 1h Indole 5 Carboxylic Acid

Transformations at the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for chemical modification, allowing for the synthesis of esters, amides, alcohols, and aldehydes, as well as its complete removal through decarboxylation.

Esterification and Amidation Reactions

Esterification: The conversion of 2-phenyl-1H-indole-5-carboxylic acid to its corresponding esters is a fundamental transformation. A common and direct method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This is an equilibrium-driven reaction, and the yield of the ester can be maximized by using an excess of the alcohol or by removing the water formed during the reaction.

Another approach involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which then readily reacts with an alcohol to form the ester. This method is particularly useful for reactions with less reactive or sterically hindered alcohols.

Amidation: The formation of amides from this compound is crucial for creating peptidomimetic structures and other biologically relevant molecules. The direct reaction between the carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling agents or activators are typically required to facilitate this transformation. These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine. A variety of modern coupling agents can be employed for this purpose. For instance, borate (B1201080) esters have been shown to mediate the direct amidation of carboxylic acids under relatively mild conditions. researchgate.net The reaction proceeds by activating the carboxylic acid, allowing for efficient coupling with a wide range of primary and secondary amines.

The general schemes for these reactions are presented below:

| Reaction Type | Reactants | Conditions | Product |

| Esterification | This compound, Alcohol (R-OH) | Acid catalyst (e.g., H₂SO₄), Heat | 2-phenyl-1H-indole-5-carboxylate ester |

| Amidation | This compound, Amine (R-NH₂) | Coupling agent (e.g., DCC, HATU), Solvent | N-substituted-2-phenyl-1H-indole-5-carboxamide |

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid group of this compound can be reduced to yield primary alcohols or aldehydes, which are valuable synthetic intermediates.

Reduction to Alcohols: A complete reduction of the carboxylic acid to a primary alcohol, (2-phenyl-1H-indol-5-yl)methanol, can be achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation. chemguide.co.ukmasterorganicchemistry.comambeed.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to neutralize the reaction and protonate the resulting alkoxide. chemguide.co.uk It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.orgquora.com

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are more susceptible to reduction than the starting carboxylic acid. chemguide.co.uk Direct conversion is difficult to stop at the aldehyde stage. A common strategy involves a two-step process: first, the carboxylic acid is converted into a more reactive derivative like an acid chloride or an ester. This intermediate is then reduced to the aldehyde using a less reactive, sterically hindered hydride reagent that prevents over-reduction to the alcohol. libretexts.org Reagents such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) for acid chlorides, or diisobutylaluminum hydride (DIBAL-H) for esters, are effective for this purpose. libretexts.orgreddit.com These reactions are often performed at low temperatures (e.g., -78 °C) to enhance selectivity. libretexts.org

| Transformation | Starting Material | Reagent(s) | Product |

| Alcohol Formation | This compound | 1. LiAlH₄ in THF2. H₃O⁺ workup | (2-phenyl-1H-indol-5-yl)methanol |

| Aldehyde Formation (Indirect) | 2-phenyl-1H-indole-5-carbonyl chloride | LiAlH(Ot-Bu)₃ | 2-phenyl-1H-indole-5-carbaldehyde |

Decarboxylation Reactions

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂), resulting in the formation of 2-phenyl-1H-indole. This reaction is particularly relevant in syntheses where the carboxylic acid group is used as a directing group or to facilitate a specific reaction, and is subsequently removed. For indole-2-carboxylic acids, decarboxylation can often be achieved by simply heating the compound above its melting point. cdnsciencepub.com However, for indole-5-carboxylic acids, more forcing conditions are typically required.

A widely used method for the decarboxylation of aromatic and heterocyclic carboxylic acids involves heating the compound in a high-boiling solvent, such as quinoline (B57606), often in the presence of a copper catalyst. cdnsciencepub.com Catalysts like copper powder, cuprous oxide (Cu₂O), or copper chromite can facilitate the reaction, leading to good yields of the decarboxylated product. cdnsciencepub.com Recent advancements have also led to the development of metal-free decarboxylation methods, which may involve heating in specific solvents like dimethylformamide (DMF) or using basic conditions. google.comresearchgate.net

| Method | Conditions | Product |

| Catalytic Decarboxylation | Heat in quinoline with copper catalyst (e.g., Cu₂O) | 2-phenyl-1H-indole |

| Thermal Decarboxylation | High temperature in a high-boiling solvent (e.g., DMF) | 2-phenyl-1H-indole |

Formation of Activated Carboxylic Acid Derivatives (e.g., acyl halides, anhydrides)

To increase the reactivity of the carboxylic acid for nucleophilic acyl substitution, it can be converted into more electrophilic derivatives such as acyl halides or anhydrides.

Acyl Halides: The most common acyl halides are acyl chlorides, which are highly reactive intermediates. They are typically synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgchemistrysteps.com The reaction converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion. Other reagents like oxalyl chloride or phosphorus pentachloride (PCl₅) can also be used. chemistrysteps.com

Anhydrides: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent. A more common approach for preparing both symmetrical and mixed anhydrides involves reacting an acyl chloride with a carboxylate salt. This allows for a more controlled synthesis of the desired anhydride.

These activated derivatives are not typically isolated but are used in situ to react with weak nucleophiles like alcohols, amines, or arenes (in Friedel-Crafts acylation) to form esters, amides, and ketones, respectively.

Modifications and Substitutions on the Indole (B1671886) Core

The indole nitrogen atom possesses a lone pair of electrons and an acidic proton, making it a key site for functionalization through alkylation and acylation reactions.

N-Alkylation and N-Acylation of the Indole Nitrogen

N-Alkylation: The introduction of an alkyl group onto the indole nitrogen is a common modification. This is typically achieved by treating the indole with a strong base to deprotonate the N-H group, followed by the addition of an alkylating agent, such as an alkyl halide. rsc.org Sodium hydride (NaH) is a frequently used base for this purpose, as it irreversibly deprotonates the indole to form the corresponding sodium salt (indolide anion). rsc.org The resulting anion is a potent nucleophile that readily attacks the alkyl halide in an Sₙ2 reaction to yield the N-alkylated product. Given that this compound has an acidic proton on the carboxyl group, a sufficient amount of base (at least two equivalents) must be used to deprotonate both the carboxylic acid and the indole nitrogen.

N-Acylation: N-acylation introduces an acyl group to the indole nitrogen, forming an N-acylindole. This transformation significantly alters the electronic properties of the indole ring, making the nitrogen lone pair less available and influencing the reactivity of the rest of the molecule. N-acylation can be accomplished using reactive acylating agents like acyl chlorides or anhydrides in the presence of a base. researchgate.net Alternatively, direct acylation using a carboxylic acid is possible with specific catalysts. For example, boric acid has been reported to catalyze the direct N-acylation of indoles with carboxylic acids, offering a more atom-economical approach. clockss.org Similar to N-alkylation, the presence of the C-5 carboxylic acid group requires careful consideration of the reaction stoichiometry to ensure deprotonation of both acidic sites.

| Reaction Type | Reagents | Base/Catalyst | Product |

| N-Alkylation | Alkyl halide (R-X) | Strong base (e.g., NaH) | 1-Alkyl-2-phenyl-1H-indole-5-carboxylic acid |

| N-Acylation | Acyl chloride (R-COCl) or Carboxylic Acid (R-COOH) | Base (e.g., Pyridine) or Catalyst (e.g., Boric Acid) | 1-Acyl-2-phenyl-1H-indole-5-carboxylic acid |

Electrophilic Aromatic Substitution on the Pyrrole (B145914) and Benzene (B151609) Rings

The indole ring system is significantly more nucleophilic than benzene and readily undergoes electrophilic aromatic substitution (EAS). The site of substitution is governed by the ability of the intermediate carbocation (arenium ion) to be stabilized by the nitrogen lone pair.

Pyrrole Ring (C-3 Position): Electrophilic attack on the indole core overwhelmingly favors the C-3 position. This preference is explained by the formation of a more stable cationic intermediate where the positive charge is not localized on the nitrogen atom, preserving the aromaticity of the benzene ring. ic.ac.uk While the phenyl group at C-2 offers some steric hindrance, the electronic activation provided by the indole nitrogen makes the C-3 position the primary site for reactions such as halogenation, nitration, and Friedel-Crafts acylation. For instance, reactions with acyl chlorides in the presence of a Lewis acid would be expected to yield the 3-acyl derivative. lkouniv.ac.in

Benzene Ring (C-4, C-6, C-7 Positions): The benzene portion of the indole nucleus is less reactive towards electrophiles than the pyrrole ring. This deactivation is further enhanced by the electron-withdrawing nature of the C-5 carboxylic acid group. The -COOH group acts as a meta-director and a deactivator for electrophilic aromatic substitution. Therefore, any substitution on this ring would be difficult and would likely be directed to the C-4 and C-6 positions, which are ortho and para to the activating indole nitrogen but meta to the deactivating carboxylic acid. Directing group strategies are often required to achieve functionalization on the benzenoid ring of indoles. nih.govchim.it

Functionalization at C-3 and C-2 Positions of the Indole Ring

Beyond classical electrophilic substitution, the C-2 and C-3 positions of the 2-phenylindole (B188600) scaffold are amenable to a variety of functionalization reactions, often employing modern synthetic methodologies.

C-3 Functionalization: The C-3 position is the most synthetically versatile site on the 2-phenylindole core. Its high nucleophilicity allows for a wide range of modifications. For example, 2-phenyl-1H-indole-3-carboxaldehyde can be readily prepared and subsequently converted into other functional groups like oximes or nitriles. nih.gov Palladium-catalyzed decarboxylative cross-coupling reactions using α-oxocarboxylic acids provide an efficient route to 3-acylindoles. rhhz.net Furthermore, direct C-H functionalization, such as selanylation, can be achieved at the C-3 position through intramolecular cyclization of o-alkynyl arylamines, yielding compounds like 2-phenyl-3-(phenylselanyl)-1H-indole. nih.gov

Table 1: Examples of C-3 Functionalization Reactions on the 2-Phenylindole Scaffold

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Oximation | Hydroxylamine hydrochloride | 3-carboxaldehyde oxime | nih.gov |

| Cyanation | Cu(OAc)₂, Ultrasound | 3-cyano derivative | nih.gov |

| Acylation | α-Oxocarboxylic acid, Pd catalyst | 3-acylindole | rhhz.net |

| Selanylation | PhSeSePh, PhICl₂, EtOH, r.t. | 3-(phenylselanyl)indole | nih.gov |

C-2 Functionalization: While the C-3 position is more electronically favored for substitution, functionalization at the C-2 position can be achieved through strategic use of directing groups and transition metal catalysis. beilstein-journals.org For instance, installing a directing group, such as a pyridylmethyl group, on the indole nitrogen can steer palladium-catalyzed C-H activation and subsequent arylation or alkenylation to the C-2 position. beilstein-journals.org This method allows for the regioselective formation of C-C bonds at the less reactive C-2 carbon.

Reactivity of the Phenyl Moiety

The phenyl group at the C-2 position is not merely a passive substituent; it possesses its own reactivity that can be exploited for further molecular diversification.

Substitution Reactions on the Phenyl Ring

The indole ring, being an electron-rich heterocycle, acts as an electron-donating group towards the C-2 phenyl substituent. This electronic effect activates the phenyl ring for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur on the C-2 phenyl ring, affording di-substituted 2-arylindole derivatives. The synthesis of 2-phenylindoles bearing substituents on the phenyl ring is often achieved by employing pre-functionalized starting materials, such as substituted phenylacetylenes or 2-iodoanilines, in palladium-catalyzed annulation reactions. nih.gov

Heterocyclic Ring Fusions involving the Phenyl Group

The C-2 phenyl group can participate in intramolecular cyclization reactions to form fused polycyclic heterocyclic systems. This typically requires the introduction of a suitable functional group at the ortho position of the phenyl ring. For example, an ortho-amino or ortho-hydroxyl group on the phenyl ring could undergo a condensation reaction with a carbonyl group installed at the C-3 position of the indole, leading to the formation of a new fused ring system. While specific examples for this compound are not prevalent, the general strategy is a known method for constructing complex indole alkaloids and related structures.

Cross-Coupling Reactions and Organometallic Chemistry of this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for modifying the this compound scaffold. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The carboxylic acid group itself can serve as a synthetic handle. Decarboxylative cross-coupling is an emerging strategy where the carboxylic acid is replaced by a new substituent. nih.gov For instance, palladium-catalyzed C–H functionalization of indole-3-carboxylic acids with aryl iodides can lead to decarboxylation followed by the formation of C-2 arylated indoles. acs.org This suggests that the C-5 carboxylic acid on the title compound could potentially undergo similar transformations under specific catalytic conditions.

Derivatives of this compound, particularly halogenated analogues, are excellent substrates for a wide array of cross-coupling reactions.

Suzuki-Miyaura Coupling: A bromo or iodo-substituted indole derivative can be coupled with boronic acids to introduce new aryl or vinyl groups. researchgate.net

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties by coupling a halo-indole with a terminal alkyne, typically using palladium and copper catalysts. nih.govmdpi.com

Buchwald-Hartwig Amination: This provides a route to N-arylated or N-alkylated indole derivatives by coupling a halo-indole with an amine.

Furthermore, direct C-H activation/arylation reactions, catalyzed by palladium, offer a streamlined approach to functionalize the indole core without the need for pre-halogenation. nih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and directing groups. nih.govbeilstein-journals.org

Table 2: Potential Cross-Coupling Reactions for Derivatives of this compound

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Halo-indole + Arylboronic acid | Pd(0) catalyst, Base | C(sp²)-C(sp²) | researchgate.net |

| Sonogashira | Halo-indole + Terminal alkyne | Pd(0) catalyst, Cu(I) salt, Base | C(sp²)-C(sp) | nih.govmdpi.com |

| Heck | Halo-indole + Alkene | Pd(0) catalyst, Base | C(sp²)-C(sp²) | beilstein-journals.org |

| Buchwald-Hartwig | Halo-indole + Amine | Pd(0) catalyst, Ligand, Base | C(sp²)-N | researchgate.net |

| Decarboxylative Acylation | Indole + α-Oxocarboxylic acid | Pd(II) catalyst | C(sp²)-C(acyl) | rhhz.net |

Computational and Theoretical Investigations of 2 Phenyl 1h Indole 5 Carboxylic Acid

Quantum Chemical Studies

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. These studies provide a theoretical framework for understanding the molecule's stability, reactivity, and spectroscopic signatures.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are governed by the arrangement of its electrons in various molecular orbitals. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding chemical reactivity and electronic transitions. researchgate.netyoutube.com

For indole (B1671886) carboxylic acids, DFT calculations reveal how functional groups influence electronic properties. First-principles density functional calculations on a related compound, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), have shown that carboxylation significantly affects the molecule's physical properties. arxiv.org Specifically, the relative stabilities of different redox forms and the HOMO-LUMO energy gaps are strongly impacted by the presence of the carboxylic acid group. arxiv.org

The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests that a molecule is more polarizable and has a higher chemical reactivity. researchgate.net In the case of 2-phenyl-1H-indole-5-carboxylic acid, the HOMO is expected to be distributed over the electron-rich indole ring and the phenyl substituent, while the LUMO would likely be located over the π-conjugated system, including the electron-withdrawing carboxylic acid group. nih.gov This distribution facilitates charge transfer within the molecule, a key aspect of its potential chemical and biological activity. researchgate.net

Table 1: Key Electronic Properties Derived from Quantum Chemical Calculations This table is illustrative, based on typical findings for related aromatic carboxylic acids.

| Parameter | Description | Typical Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate an electron |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept an electron |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and electronic stability researchgate.netarxiv.org |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions |

Conformational Analysis and Tautomerism of the Indole System

Tautomerism is another important consideration for the indole system. The indole ring can exist in different tautomeric forms through the migration of a proton. researchgate.net While the 1H-indole form is generally the most stable, the potential existence of its tautomer, where the proton from the nitrogen atom moves to a carbon atom (e.g., 3H-indole or indolenine), can be evaluated computationally. researchgate.net Theoretical calculations typically confirm that the 1H-indole tautomer is significantly more stable and thus the predominant form, playing the primary role in the chemistry of indole. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

Infrared (IR) Spectroscopy: Theoretical vibrational analysis using DFT can predict the frequencies of characteristic IR absorption bands. For indole carboxylic acids, key vibrations include the O-H stretch of the carboxylic acid, the C=O (carbonyl) stretch, and the N-H stretch of the indole ring. DFT calculations on 5-methoxy-1H-indole-2-carboxylic acid have shown excellent agreement with experimental data. mdpi.com The N-H stretching vibration is typically predicted and observed as a sharp band around 3342 cm⁻¹. mdpi.com The carbonyl C=O stretching vibration is highly sensitive to hydrogen bonding and is generally found in the range of 1650-1700 cm⁻¹. mdpi.comresearchgate.net The broad O-H stretch from the carboxylic acid dimer is expected between 2500 and 3300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate NMR chemical shifts. tandfonline.com For this compound, key predicted signals would include:

¹H NMR: The acidic proton of the -COOH group is expected to appear far downfield, typically above 11.0 ppm. chemicalbook.comchemicalbook.com The indole N-H proton also resonates at a high chemical shift, often above 11.5 ppm. chemicalbook.com Protons on the indole and phenyl rings would appear in the aromatic region (approx. 7.0-8.5 ppm). chemicalbook.com

¹³C NMR: The carboxyl carbon (-COOH) is predicted to have a chemical shift in the range of 165-185 ppm. nih.gov Carbons of the phenyl and indole rings would appear between approximately 110 and 140 ppm.

Table 2: Predicted Characteristic Vibrational Frequencies for Indole Carboxylic Acids Based on data from related compounds like 5-methoxy-1H-indole-2-carboxylic acid. mdpi.com

| Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | ~3340 - 3380 | Sharp peak from the indole ring N-H group |

| C=O Stretch | ~1650 - 1700 | Strong absorption from the carboxylic acid carbonyl group |

| C=C Stretch | ~1450 - 1620 | Absorptions from the aromatic rings |

| O-H Stretch | ~2500 - 3300 | Very broad signal due to hydrogen-bonded dimer |

Molecular Modeling and Dynamics Simulations

While quantum chemistry focuses on the intrinsic properties of a single or few molecules, molecular modeling and dynamics simulations are used to predict how a molecule interacts with larger biological systems and how it behaves over time in different environments.

Ligand-Protein Interaction Predictions (e.g., molecular docking, binding mode analysis)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is crucial in drug discovery for identifying potential biological targets and understanding structure-activity relationships. jocpr.com Derivatives of both 2-phenylindole (B188600) and indole-2-carboxylic acid have been extensively studied as inhibitors of various enzymes and receptors. researchgate.netbiointerfaceresearch.com

For instance, docking studies of 2-phenyl-1H-indole derivatives with estrogen and progesterone (B1679170) receptors, which are key targets in breast cancer, have shown that these ligands fit well into the receptor pockets. biointerfaceresearch.com The binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions with active site residues. biointerfaceresearch.com Similarly, indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase. mdpi.comnih.gov Docking simulations revealed that the indole core and the carboxyl group are critical for chelating with two Mg²⁺ ions in the enzyme's active site. mdpi.comnih.gov

Based on these studies, a molecular docking simulation of this compound would likely predict that:

The carboxylic acid group acts as a hydrogen bond donor and acceptor, forming key interactions with polar residues in a protein's active site.

The indole N-H group can serve as a hydrogen bond donor. nih.gov

The planar indole and phenyl rings engage in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan. nih.govnih.gov

Molecular dynamics (MD) simulations can further refine these docking poses. MD simulates the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the predicted binding mode and confirming the persistence of key interactions. tandfonline.comnih.gov

Table 3: Common Interactions in Ligand-Protein Binding Predicted by Molecular Docking Based on studies of related indole derivatives. biointerfaceresearch.commdpi.comnih.gov

| Interaction Type | Molecular Moiety Involved | Potential Protein Residue Partners |

|---|---|---|

| Hydrogen Bonding | -COOH, Indole N-H | Asp, Glu, Ser, Thr, Gln, Asn |

| Hydrophobic Interactions | Phenyl ring, Indole ring | Ala, Val, Leu, Ile, Pro |

| π-π Stacking | Phenyl ring, Indole ring | Phe, Tyr, Trp, His |

| Ion-Chelation | -COOH | Metal ions (e.g., Mg²⁺, Zn²⁺) in metalloenzymes |

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can significantly influence a molecule's conformation, stability, and reactivity. Computational models can simulate these effects using either implicit or explicit solvent models. The Polarizable Continuum Model (PCM) is a widely used implicit method where the solvent is treated as a continuous medium with a specific dielectric constant.

Studies on similar molecules have shown that increasing solvent polarity can affect photoexcitation behavior and hydrogen bonding strength. mdpi.com For this compound, moving from a non-polar solvent like toluene (B28343) to a polar protic solvent like ethanol (B145695) or water would be expected to:

Stabilize charged or highly polar ground and excited states.

Influence the conformational equilibrium, potentially favoring conformations with a larger dipole moment.

Affect the strength of intramolecular hydrogen bonds by competing for hydrogen bond donor and acceptor sites.

These computational investigations are essential for bridging theoretical properties with real-world behavior, providing a comprehensive understanding of the chemical nature of this compound. rsc.org

Structure-Activity Relationship (SAR) Modeling and Cheminformatics

Structure-Activity Relationship (SAR) modeling and cheminformatics are powerful computational tools used to correlate the chemical structure of a compound with its biological activity. For this compound and its analogues, these methods provide crucial insights for designing new molecules with enhanced therapeutic properties.

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. orientjchem.org For the 2-phenylindole scaffold, which is the core of this compound, QSAR studies have been instrumental in exploring anticancer activities. researchgate.netresearchgate.net

Researchers have developed robust 2D-QSAR models to predict the anticancer activity of novel indole derivatives. orientjchem.org These models are built using a series of known compounds (a training set) and then validated to ensure their predictive power. The process involves calculating a wide range of molecular descriptors, which are numerical representations of a molecule's properties. These can include electronic, steric, and topological parameters.

In a study on 2-phenylindole derivatives, various molecular descriptors were calculated using software like Dragon, and geometry optimizations were performed using Density Functional Theory (DFT) with the B3LYP/6-311G(d,p) basis set. researchgate.net Genetic algorithms (GA) and multiple linear regression (MLR) were then employed to select the most relevant descriptors that correlate with the anticancer activity, typically expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). researchgate.net

One such analysis resulted in a statistically significant QSAR model characterized by strong internal and external validation parameters. For example, a model might yield a high squared correlation coefficient (R²) and adjusted R² (R²adj), indicating a good fit of the model to the data. orientjchem.org The predictive ability of these models is often assessed using cross-validation (Q²) and by predicting the activity of an external test set of compounds. orientjchem.orgresearchgate.net

Key descriptors that are often found to be significant in these QSAR models for 2-phenylindoles include radial distribution function (RDF) descriptors, which provide information about the interatomic distances within the molecule. researchgate.netresearchgate.net These findings suggest that the spatial arrangement and electronic properties of substituents on the indole and phenyl rings are critical for their interaction with biological targets and, consequently, their anticancer effects.

Table 1: Example Statistical Parameters for a QSAR Model of 2-Phenylindole Derivatives This table is representative of typical QSAR model validation statistics and is based on findings from related studies.

| Statistical Parameter | Description | Typical Value |

| R² | Squared Correlation Coefficient | > 0.8 |

| R²adj | Adjusted R² | > 0.8 |

| Q² (LOO) | Cross-validation Coefficient (Leave-One-Out) | > 0.6 |

| R²pred | Predictive R² for Test Set | > 0.7 |

| RMSE | Root Mean Square Error | Low value |

Data is illustrative and compiled from methodologies described in referenced literature. orientjchem.orgresearchgate.net

Pharmacophore modeling is another essential cheminformatics technique used to identify the key structural features of a molecule responsible for its biological activity. A pharmacophore is an abstract representation of the steric and electronic features necessary for optimal interaction with a specific biological target. nih.gov These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR).

For this compound and its derivatives, a pharmacophore model can be generated using either a ligand-based or structure-based approach. wustl.edu

Ligand-based modeling involves aligning a set of active molecules and extracting the common chemical features that are presumed to be essential for their activity. nih.gov

Structure-based modeling derives the pharmacophore from the known 3D structure of the biological target (e.g., an enzyme or receptor) in complex with a ligand, identifying the key interaction points. wustl.edu

A hypothetical pharmacophore model for a biologically active derivative of this compound would likely include:

An Aromatic Ring (AR) feature corresponding to the phenyl group.

A second Aromatic Ring (AR) or hydrophobic feature representing the indole core.

A Hydrogen Bond Donor (HBD) from the indole N-H group.

A Hydrogen Bond Acceptor (HBA) and/or Hydrogen Bond Donor (HBD) from the carboxylic acid group at the C5 position.

Once developed, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features and are therefore likely to possess the desired biological activity. nih.govnih.gov This approach accelerates the discovery of new potential drug candidates by filtering vast libraries down to a manageable number of compounds for synthesis and biological testing. nih.gov

Mechanistic Studies of Reactions via Computational Approaches (e.g., Transition State Analysis)

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions at the atomic level. For reactions involving this compound, such as its synthesis or derivatization (e.g., esterification or amidation), methods like Density Functional Theory (DFT) can be used to map out the entire reaction pathway. researchgate.net

A key aspect of these studies is the identification and characterization of transition states. A transition state is the highest energy point along the reaction coordinate, representing the energetic barrier that must be overcome for reactants to be converted into products. By locating the transition state structure and calculating its energy, the activation energy (Ea) of the reaction can be determined, which is a critical factor governing the reaction rate.

For instance, in studying the amidation of the carboxylic acid group, a computational analysis would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactants (this compound and an amine), the intermediates (e.g., a tetrahedral intermediate), the transition states, and the final products. researchgate.net

Transition State Search: Employing algorithms to locate the saddle point on the potential energy surface that connects the reactants and products.

Frequency Analysis: Performing vibrational frequency calculations to confirm the nature of the stationary points. A stable molecule (reactant, product, or intermediate) will have all real frequencies, whereas a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

These computational studies can elucidate the step-by-step mechanism, including whether the reaction is concerted or proceeds through intermediates. mdpi.com Furthermore, distortion/interaction analysis can be used to understand the origins of the activation barrier by separating the energy required to distort the reactants into their transition state geometries from the interaction energy between the distorted fragments. researchgate.net Such detailed mechanistic insights are invaluable for optimizing reaction conditions, improving yields, and predicting the outcomes of new reactions. While specific studies on this compound are not extensively documented, the methodologies are well-established for analogous systems. researchgate.netmdpi.com

Biological and Pharmacological Research on 2 Phenyl 1h Indole 5 Carboxylic Acid Derivatives Preclinical Focus

In Vitro Biological Activity Assessments

The diverse biological effects of 2-phenyl-1H-indole-5-carboxylic acid derivatives have been investigated through a variety of in vitro assays, revealing their potential as modulators of key biological targets and pathways.

Enzyme Inhibition Studies (e.g., HIV-1 Integrase, COX-2, Kinases like EGFR, VEGFR-2, BRAFV600E)

Derivatives of the indole-2-carboxylic acid scaffold have demonstrated significant inhibitory activity against a range of enzymes implicated in various diseases.

HIV-1 Integrase: Indole-2-carboxylic acid has been identified as a scaffold capable of inhibiting the strand transfer activity of HIV-1 integrase. The indole (B1671886) nucleus can chelate with the two Mg²⁺ ions within the active site of the enzyme. Optimization of this scaffold has led to the synthesis of derivatives with markedly improved inhibitory effects. For instance, compound 17a from a synthesized series showed an IC₅₀ value of 3.11 μM against HIV-1 integrase. rsc.org

Kinase Inhibition (EGFR, VEGFR-2, BRAFV600E): The indole nucleus is a key feature in many kinase inhibitors. Novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and evaluated as potential EGFR tyrosine kinase inhibitors. Molecular docking studies have shown that these compounds can bind effectively to the EGFR tyrosine kinase domain. researchgate.net One promising compound, 3a , from this series, demonstrated potent inhibition of EGFR tyrosine kinase activity, leading to anticancer effects. researchgate.net

Furthermore, a series of indole-2-carboxamides were designed as potential multi-target antiproliferative agents. mdpi.com Several of these compounds exhibited potent inhibitory activity against EGFR, BRAFV600E, and VEGFR-2. For example, compound Va showed an IC₅₀ of 71 nM against EGFR. The same study found that compounds Va, Ve, Vf, Vg, and Vh inhibited BRAFV600E with IC₅₀ values ranging from 77 nM to 107 nM. mdpi.com

Studies on other indole derivatives have also highlighted their potential as VEGFR-2 inhibitors. mdpi.comdovepress.commdpi.com Indolic compounds have been shown to inhibit VEGF-induced VEGFR-2 phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs). researchgate.net A series of novel indole-2-one derivatives based on a 1,2,3-triazole scaffold were synthesized, with compound 13d showing an IC₅₀ of 26.38 nM against VEGFR-2, which was more potent than the reference drug sunitinib. nih.gov

Cyclooxygenase-2 (COX-2): The indole scaffold is a well-known pharmacophore in the design of selective COX-2 inhibitors. nih.gov While direct studies on this compound derivatives are limited, the general class of indole derivatives has been extensively explored. For example, modifying well-known NSAIDs like indomethacin, which contains an indole core, has led to the development of selective COX-2 inhibitors. nih.gov Structure-activity relationship studies of various indole-containing compounds have shown that specific substitutions on the indole ring and its side chains can significantly influence COX-2 inhibitory potency and selectivity. nih.govtaylorandfrancis.com

Table 1: Enzyme Inhibition by Indole Carboxylic Acid Derivatives

| Compound/Derivative Class | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid derivative 17a | HIV-1 Integrase | 3.11 µM | rsc.org |

| Indole-2-carboxamide Va | EGFR | 71 nM | mdpi.com |

| Indole-2-carboxamides Va, Ve, Vf, Vg, Vh | BRAFV600E | 77 - 107 nM | mdpi.com |

| Indole-2-one derivative 13d | VEGFR-2 | 26.38 nM | nih.gov |

| Nicotinamide derivative 6 | VEGFR-2 | 60.83 nM | mdpi.com |

| Piperazinylquinoxaline derivative 11 | VEGFR-2 | 0.19 µM | dovepress.com |

Receptor Binding Affinity and Modulation Studies (e.g., CB1, NMDA)

Cannabinoid Receptor 1 (CB1): While not directly this compound derivatives, closely related indole-2-carboxamides have been identified as allosteric modulators of the CB1 receptor. These compounds have been shown to enhance the binding of CB1 agonists.

NMDA Receptor: Derivatives of 4,6-dichloroindole-2-carboxylic acid have been extensively studied as antagonists of the glycine (B1666218) binding site associated with the NMDA receptor. ttuhsc.edu A series of C-3-substituted 4,6-dichloroindole-2-carboxylic acids have been identified with nanomolar binding affinity. For instance, compound 20a in one study exhibited a Kᵢ value of 0.022 µM for the glycine binding site of the NMDA receptor. ttuhsc.edu Another class of compounds, (R)-2-Amino-3-(4-(2-ethylphenyl)-1H-indole-2-carboxamido)propanoic acid (AICP), has been reported as an NMDA receptor glycine site agonist, showing superagonism at the GluN1/2C subtype with an EC₅₀ of 0.0017 µM. nih.gov

Table 2: Receptor Binding Affinity of Indole Carboxylic Acid Derivatives

| Compound/Derivative Class | Target Receptor | Binding Affinity (Kᵢ/EC₅₀) | Mode of Action | Reference |

|---|---|---|---|---|

| 4,6-dichloroindole-2-carboxylic acid derivative 20a | NMDA (Glycine site) | Kᵢ = 0.022 µM | Antagonist | ttuhsc.edu |

| (R)-2-Amino-3-(4-(2-ethylphenyl)-1H-indole-2-carboxamido)propanoic acid (AICP) | NMDA (Glycine site - GluN1/2C) | EC₅₀ = 0.0017 µM | Superagonist | nih.gov |

Cell-Based Assays for Cellular Pathway Modulation (e.g., apoptosis, cell cycle arrest, tubulin polymerization)

Apoptosis: Indole-2-carboxamide derivatives have been shown to induce apoptosis in cancer cells. nih.gov Studies on the most active compounds from a synthesized series demonstrated their capacity to initiate the apoptosis cascade in breast cancer (MCF-7) cell lines. nih.gov The induction of apoptosis is often mediated through the activation of caspases, such as caspase-3. mdpi.com For example, potent indole-2-carboxamide derivatives were found to be effective activators of caspase-3 in human epithelial cancer cell lines. mdpi.com The pro-apoptotic activity of these compounds is also linked to their effects on Bcl-2 family proteins and p53. nih.gov

Cell Cycle Arrest: Certain 2-phenylindole (B188600) derivatives have been found to inhibit the growth of breast cancer cells by inducing cell cycle arrest in the G2/M phase. This cell cycle blockade is often followed by the induction of apoptosis.

Tubulin Polymerization: The indole scaffold is a key component of several known tubulin polymerization inhibitors. While specific data on this compound derivatives is not available, the broader class of indole derivatives has been shown to target the colchicine-binding site on tubulin, thereby inhibiting its polymerization.

Antimicrobial and Antioxidant Activity Evaluations

Various 2-phenyl-1H-indole derivatives have been evaluated for their antimicrobial and antioxidant properties. In one study, a series of these compounds demonstrated moderate antimicrobial activity, with a greater effect observed against Gram-negative bacteria compared to Gram-positive bacteria. However, their activity was less potent than the standard ampicillin.

In terms of antioxidant activity, 2-phenyl-1H-indoles have shown promising results. The antioxidant capacity is often enhanced by the presence of electron-donating substituents on the indole ring. These compounds have demonstrated the ability to act as free radical scavengers.

Structure-Activity Relationship (SAR) Investigations for Enhanced Biological Efficacy

Impact of Substituent Modifications on Target Interaction and Potency

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the indole ring and the 2-phenyl group.

For EGFR inhibition , the structure-activity relationship of novel 5-bromoindole-2-carboxylic acid derivatives has been explored, indicating that modifications to the carbothioamide, oxadiazole, and triazole moieties attached to the indole core can significantly impact their antiproliferative activity. researchgate.net

In the context of NMDA receptor antagonism , studies on 4,6-dichloroindole-2-carboxylic acid derivatives revealed that substitution at the 3-position of the indole ring with a hydantoin (B18101) moiety leads to compounds with high affinity. Further modifications to the hydantoin ring, such as substitution on the phenyl ring at position 3, showed that phenyl substituents are preferable to aliphatic moieties for higher affinity. ttuhsc.edu

For GPR40 agonism , a series of 2-aryl-substituted indole-5-propanoic acid derivatives were synthesized to explore the SAR. It was found that substitutions on the 2-phenyl ring, such as a 4-fluoro-2-methylphenyl or a 2,5-dimethylphenyl group, resulted in potent GPR40 full agonists. researchgate.net

Positional and Stereochemical Effects on Biological Profiles

The biological activity of derivatives based on the this compound scaffold is significantly influenced by the position and nature of substituents on both the indole core and the 2-phenyl ring. Structure-activity relationship (SAR) studies reveal that modifications at various positions can modulate potency, selectivity, and pharmacokinetic properties.

For instance, in the development of HIV-1 integrase inhibitors based on an indole-2-carboxylic acid framework, substitutions at the C5 and C6 positions of the indole nucleus were explored. nih.govrsc.org Introduction of a halogenated benzene (B151609) ring via an amide bond at the 5-position resulted in compounds with improved strand transfer inhibitory effects compared to the unsubstituted parent compound. nih.gov Further optimization showed that introducing a halogenated benzene ring at the C6 position could lead to a π–π stacking interaction with viral DNA, markedly enhancing inhibitory activity. nih.govrsc.org Similarly, extending a branch from the C3 position of the indole core was found to improve interaction with a hydrophobic cavity in the enzyme's active site, boosting potency. mdpi.com

The substitution pattern on the 2-phenyl ring is also a critical determinant of activity. In the context of antiproliferative agents targeting kinases like EGFR, the 2-phenyl indole moiety plays a key role in stacking interactions within the binding site. mdpi.com The stereochemistry of substituents, particularly in derivatives with chiral centers, can also have a profound impact. For example, the spatial arrangement of bulky groups can influence how the molecule fits into a target protein's binding pocket, affecting affinity and efficacy. While specific stereochemical studies on this compound are not extensively detailed in the provided results, the principles of stereoselectivity are fundamental in medicinal chemistry, where enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles.

Table 1: Effect of Positional Substitution on HIV-1 Integrase Inhibition for Indole-2-Carboxylic Acid Derivatives This table is representative of structure-activity relationships discussed in the literature for the broader indole-carboxylic acid class.

| Compound ID (Representative) | Key Substitution Position | Modification | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Parent Scaffold | C5 | -H (Unsubstituted) | Baseline Activity (IC50: 32.37 μM) | nih.gov |

| Derivative 13a | C5 | Amide-linked halogenated benzene | Improved Activity | nih.gov |

| Derivative 17a | C6 | Halogenated benzene ring | Markedly Improved Activity (IC50: 3.11 μM) | nih.govrsc.org |

| Derivative 20a | C3 | Extended alkyl/aryl branch | Significantly Improved Activity (IC50: 0.13 μM) | mdpi.com |

Exploration of Novel Biological Targets and Therapeutic Areas

The this compound scaffold is a versatile chemical structure that has been explored for activity against a range of biological targets, leading to potential applications in diverse therapeutic areas. Beyond established targets, ongoing research seeks to identify novel proteins and pathways that can be modulated by derivatives of this core structure.

Recent research has identified novel 1H-indole-2-carboxylic acid derivatives as potential antitumor agents that target the 14-3-3η protein, a novel target for liver cancer therapy. nih.gov Another area of exploration is in virology, where indole-based structures have been designed as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.govrsc.org The indole nucleus, combined with the carboxylic acid, can chelate magnesium ions in the enzyme's active site, forming the basis of the inhibitory activity. nih.govrsc.org

Furthermore, indole-2-carboxamides have been investigated as multi-target antiproliferative agents, showing inhibitory activity against kinases such as EGFR, BRAFV600E, and VEGFR-2, which are implicated in various cancers. mdpi.com This multi-targeting capability opens up possibilities for overcoming drug resistance and improving therapeutic outcomes in oncology.

Chemical probes are small molecules designed to selectively interact with a specific protein target in a biological system. nih.govolemiss.edu They are indispensable tools for target validation—the process of confirming that modulating a specific target has a therapeutic effect. nih.gov A high-quality chemical probe should be potent, selective, and demonstrate target engagement in cellular or in vivo models. nih.gov

A derivative of this compound could be optimized to serve as a chemical probe. This would involve modifying the parent structure to enhance its selectivity for a single target and potentially incorporating a tag or label for detection, without compromising its binding affinity. olemiss.edu For example, if a derivative is found to inhibit a novel bromodomain, it could be further developed into a probe to study the biological functions of that specific bromodomain in cancer cells. ox.ac.uk The development of such probes is a critical step in exploring the "druggability" of new targets and building confidence that they are valid points of intervention for new medicines. nih.govnih.gov

For a molecule like this compound, the carboxylic acid group is an ideal handle for prodrug modification. nih.gov A common preclinical strategy is esterification, converting the carboxylic acid into an ester. This modification typically increases the lipophilicity of the compound, which can enhance its absorption across cell membranes. Once absorbed, endogenous esterase enzymes can cleave the ester bond, releasing the active carboxylic acid at the site of action or in systemic circulation. nih.gov

This approach could be used to improve the oral bioavailability of an indole-5-carboxylic acid derivative. Preclinical studies would involve synthesizing various ester prodrugs and evaluating their stability in plasma and liver microsomes, followed by pharmacokinetic studies in animal models (e.g., rats) to confirm that the prodrug is efficiently converted to the active parent drug and results in higher systemic exposure.

Applications of 2 Phenyl 1h Indole 5 Carboxylic Acid in Advanced Materials Science and Chemical Probes

Role as a Building Block in Functional Polymers and Organic Electronics

The 2-phenylindole (B188600) moiety is recognized for its high thermal stability, electron mobility, and photoluminescent properties, making it an attractive building block for organic electronic materials. omicsonline.org The incorporation of a carboxylic acid at the 5-position provides a crucial reactive handle for polymerization, allowing for the integration of this robust scaffold into larger polymeric structures.

Conjugated polymers are essential components in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the chemical structure of the constituent polymers. The 2-phenyl-1H-indole-5-carboxylic acid scaffold offers several advantageous features for the design of such polymers.

The indole (B1671886) nitrogen can be readily functionalized, allowing for the tuning of solubility and electronic properties of the resulting polymer. The carboxylic acid group serves as a convenient point for polymerization through condensation reactions, such as polyester (B1180765) or polyamide formation, or for coupling with other monomers in transition metal-catalyzed cross-coupling reactions. The resulting polymers can possess a high degree of conjugation, which is critical for efficient charge transport. The 2-phenyl substituent enhances the thermal and morphological stability of the polymer, which is crucial for device longevity and performance. While specific polymers based on this compound are not extensively reported, the properties of related indole-containing polymers suggest significant potential.

| Polymer Backbone | Key Properties | Potential Application |

| Poly(N-arylene diindolylmethane)s | High molecular weights, good thermal stability, strong solid-state fluorescence. | Blue-light emitters in OLEDs |

| Poly(indole-5-carboxylic acid) | Ionically active, can form stable films. | Bionic devices, sensors |

| Indole-carbazole copolymers | Good hole transport properties, tunable electronic structure. | Hole transport layers in OLEDs and OPVs |